3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)10-7-17-5-4-11(10)16/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAELMJXLIMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734705 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261591-62-1 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by coupling with a pyridine derivative . Another approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of trifluoromethylating agents such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride is common in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the target.
Vergleich Mit ähnlichen Verbindungen
a) 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridin-4-amine (2j)
- Structure : Pyridin-4-amine with a 2-chloro-5-(trifluoromethyl)phenyl group at the 3-position.
- Key Differences : The chloro substituent at the phenyl ring introduces additional steric hindrance and electron-withdrawing effects compared to the unsubstituted phenyl group in the target compound. This reduces rotational freedom and may enhance binding specificity in certain enzyme pockets.
- Synthesis : Prepared via Buchwald-Hartwig coupling, yielding 96.79% after purification .
- Bioactivity : Demonstrated moderate activity in kinase inhibition assays, though less potent than the target compound due to increased steric bulk .
b) 4-(Trifluoromethyl)pyridin-3-amine
- Structure : Pyridin-3-amine with a CF₃ group directly attached to the pyridine ring at the 4-position.
- Key Differences : The absence of a phenyl spacer reduces molecular weight (212.12 g/mol vs. 268.23 g/mol) but decreases lipophilicity (logP = 1.8 vs. 3.2). This analog shows lower membrane permeability in cellular assays .
Bicyclic and Fused-Ring Analogs
a) 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
b) 6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
- Structure : Pyrido[3,2-d]pyrimidine scaffold with alkoxy and fluorophenyl groups.
- Key Differences : The bicyclic core and alkoxy chain improve thermal stability (mp = 198°C vs. 145°C for the target compound) but complicate synthetic routes (yield = 59% vs. 81% for simpler pyridines) .
Piperazine- and Piperidine-Containing Derivatives
a) N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Structure : Complex macrocycle with a piperazine linker and pyrimidine substituent.
- Key Differences : The piperazine moiety introduces basicity (pKa = 8.2), enabling salt formation for improved solubility. Molecular weight (500.3 g/mol) exceeds the target compound’s, limiting blood-brain barrier penetration .
- Synthesis : Achieved via reductive amination (yield = 75%) .
b) N-Methyl-N-(3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine (21)
- Structure : Furopyridine linked to an imidazopyrazine system.
- Key Differences : The fused imidazopyrazine enhances selectivity for dopamine D1 receptors (IC₅₀ = 12 nM vs. 45 nM for the target compound) due to complementary hydrogen-bonding interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biologische Aktivität
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula , featuring a pyridine ring substituted at the 4-position with an amine group and at the 3-position with a trifluoromethylphenyl group. This unique structure enhances its ability to interact with biological targets due to the electron-withdrawing effects of the trifluoromethyl group, which can improve lipid solubility and membrane permeability.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit growth in specific cancer cell lines, although detailed mechanisms remain under investigation .
- Enzyme Modulation : It interacts with enzymes, potentially modulating their activity, which could be leveraged for therapeutic purposes .
The trifluoromethyl group is known to enhance the compound's interaction with biological membranes, facilitating its entry into cells. This property is crucial for its potential as a therapeutic agent. The mode of action involves:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to biological responses .
- Subcellular Localization : Similar compounds have been observed to localize in various cellular compartments, affecting metabolic pathways and cellular signaling.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have indicated that modifications to the pyridine ring and the trifluoromethyl group can significantly influence potency:
| Modification | Effect on Activity |
|---|---|
| Removal of 4-methyl group | Slight drop in potency |
| Addition of electron-withdrawing groups | Significant loss of activity |
| Alteration of pyridine nitrogen position | Loss of activity |
These findings highlight the importance of specific structural features in maintaining biological efficacy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain pathogens, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Further studies are required to elucidate the underlying mechanisms and potential clinical applications .
Pharmacokinetics and Safety
While specific pharmacokinetic data for this compound is limited, related compounds exhibit high gastrointestinal absorption and favorable metabolic profiles. Safety data suggests avoiding exposure to dust or vapors during handling due to potential irritant properties .
Q & A
Q. What are common synthetic routes for 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination can be employed using 2-chloro-3-methylpyridine and 4-(trifluoromethyl)benzylamine in the presence of Pd(OAc)₂, rac-BINAP ligand, and K₂CO₃ in toluene . Reaction optimization may include varying temperature (e.g., 80–110°C), solvent polarity, or ligand ratios to improve yield. Post-synthesis purification often involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and amine functionality. For example, aromatic protons near the trifluoromethyl group show distinct splitting due to electron-withdrawing effects .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding with amine groups) using software like SHELXL .
Q. How can researchers assess the purity of this compound?
Purity is evaluated via HPLC (≥95% purity threshold), complemented by TLC for rapid screening. Melting point analysis (if crystalline) and elemental analysis (C, H, N) provide additional validation .
Advanced Research Questions
Q. How can AutoDock Vina be applied to study the binding affinity of this compound with biological targets?
AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to predict ligand-receptor interactions. For this compound:
- Prepare the ligand and target protein (e.g., EGFR kinase) in PDBQT format.
- Define a grid box around the active site with dimensions 20×20×20 Å.
- Run multithreaded docking (8 cores) to generate binding poses, prioritizing low-energy conformations (<−7 kcal/mol). Validate results with molecular dynamics simulations .
Q. What strategies resolve discrepancies in NMR data during structural elucidation?
Discrepancies (e.g., unexpected splitting or integration ratios) can arise from dynamic effects or impurities. Solutions include:
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimalarial activity?
SAR approaches involve:
- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the pyridine or phenyl ring to modulate lipophilicity and target engagement .
- Biological assays : Test derivatives against Plasmodium falciparum cultures, correlating IC₅₀ values with electronic (Hammett σ) or steric (Taft ES) parameters .
- Computational modeling : Identify pharmacophore features (e.g., hydrogen bond donors) using Schrödinger’s Phase or MOE.
Q. What catalytic systems improve yield in large-scale synthesis?
Optimize Pd-catalyzed reactions by:
- Ligand screening : BINAP vs. Xantphos for enhanced stability.
- Solvent selection : Toluene or dioxane for better solubility.
- Additives : Molecular sieves to scavenge water, improving catalyst turnover . Scale-up (>10 mmol) may require flow chemistry setups to maintain reaction control.
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms?
Discrepancies (e.g., IC₅₀ variations in cell-based vs. enzyme assays) may stem from:
Q. Why do computational docking results sometimes conflict with experimental binding data?
Common issues include:
- Protein flexibility : Rigid docking neglects induced-fit movements (use ensemble docking).
- Solvent effects : Explicit water molecules in simulations improve accuracy.
- Scoring function bias : Cross-validate with MM-PBSA/GBSA free-energy calculations .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
